

Molidustat drug interaction with oral iron supplements

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Compound Focus: Molidustat

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Molidustat-Iron Interaction: Overview & Significance

The concomitant intake of **oral iron (Iron(II)) supplements** significantly reduces the systemic exposure and efficacy of **molidustat**, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This interaction is time-dependent and must be carefully managed in experimental and clinical settings [1].

- **Mechanism:** The interaction is primarily pharmacokinetic, likely due to chelation or impaired absorption of **molidustat** in the gastrointestinal tract when administered simultaneously with iron. The effect diminishes with increased time separation between doses [1].
- **Clinical Impact:** Reduced **molidustat** exposure leads to a blunted pharmacodynamic response, characterized by a lower production of endogenous erythropoietin (EPO), which can compromise the drug's efficacy in treating renal anemia [1].
- **Contrast with Calcium:** Concomitant intake of **calcium supplements** also reduces **molidustat** absorption but to a lesser extent and, importantly, without a significant impact on the EPO response [1].

Quantitative Data on Drug Interaction

The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from a randomized, open-label, crossover study in healthy men.

Table 1: Impact of Concomitant Intake on Molidustat Exposure and Efficacy (Fed State) [1]

Treatment Condition	Molidustat AUC Reduction	Molidustat Cmax Reduction	EPO AUC(0-24) Reduction	EPO Cmax Reduction
Iron(II), concomitant	~75%	~84%	~44%	~48%
Calcium(II), concomitant	~15%	~47%	Not Significant	Not Significant

Table 2: Effect of Time Separation between Oral Iron and Molidustat [1]

Time Separation	Molidustat AUC Reduction	Molidustat Cmax Reduction
Iron(II) given 4 hours before Molidustat	~9%	~10%

Table 3: Effect of Molidustat on Iron Metabolism Parameters (16-week studies) [2]

Patient Population	TSAT	Serum Ferritin	Serum Iron	TIBC	Hepcidin
Treatment-naïve (Non-dialysis)	Decrease	Decrease	Decrease	Increase	Decrease
ESA-treated (Non-dialysis)	Decrease	Decrease	Decrease	Increase	Decrease
ESA-treated (Hemodialysis)	Increase	Increase	Increase	Stable	Stable

Experimental Protocols for DDI Studies

Here are the detailed methodologies from the key studies investigating this interaction.

Protocol 1: Drug-Drug Interaction (DDI) Study with Iron & Calcium

This randomized, open-label, crossover study assessed the PK and PD of **molidustat** when co-administered with supplements [1].

- **Subjects:** 42 healthy men (12-15 participants per study arm).
- **Design:** Participants received:
 - **Molidustat** alone (under fasted or fed conditions).
 - **Molidustat** with immediate concomitant intake of oral iron(II) or calcium(II).
 - **Molidustat** with iron(II) administered at staggered times (between 4 hours before and 1 hour after **molidustat**).
- **PK/PD Measurements:**
 - **Pharmacokinetics:** Blood samples were collected to determine **molidustat** AUC (area under the curve) and C_{max} (maximum concentration).
 - **Pharmacodynamics:** Endogenous erythropoietin (EPO) levels were measured, and AUC (0-24) and C_{max} for EPO were calculated.
- **Tolerability:** Adverse events were monitored throughout the study.

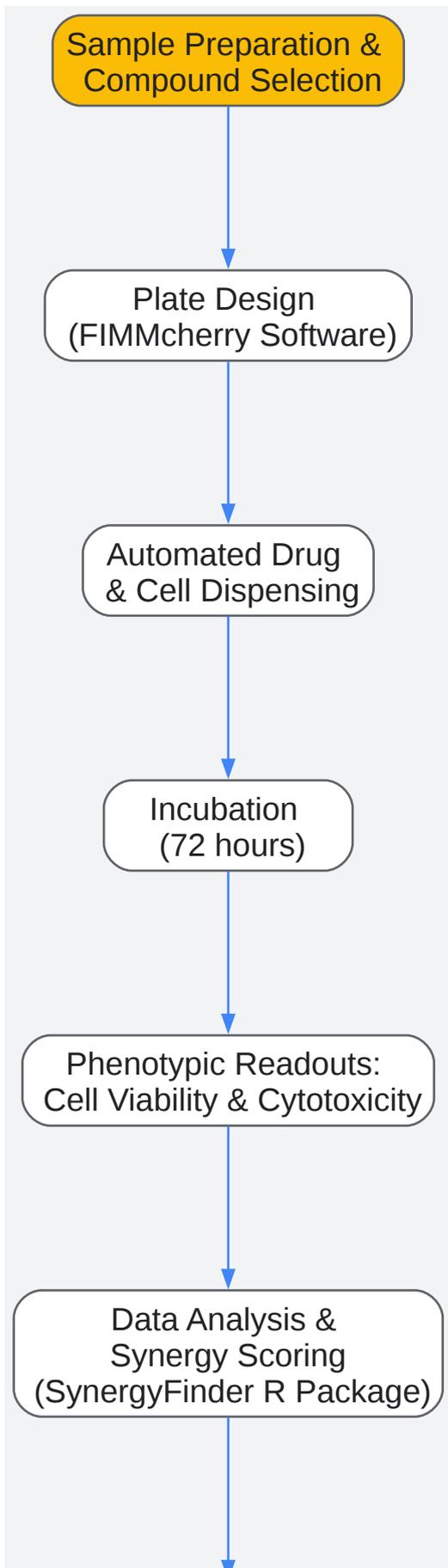
Protocol 2: Phase 2b Studies on Iron Metabolism (DIALOGUE Program)

These three 16-week studies evaluated the effect of **molidustat** on iron metabolism as an exploratory endpoint in CKD patients with anemia [2].

- **Study Populations:**
 - **D1:** ESA-treatment-naïve patients not on dialysis (placebo-controlled).
 - **D2:** Previously ESA-treated patients not on dialysis (compared to darbepoetin alfa).
 - **D4:** Previously ESA-treated patients on hemodialysis (compared to epoetin).
- **Treatment: Molidustat** was administered orally at various once-daily or twice-daily doses, with doses adapted every 4 weeks to maintain target hemoglobin levels.
- **Iron Parameters:** As exploratory variables, the following were monitored at baseline, week 5, 9, 13, and 17: - Hepcidin (measured by liquid chromatography-mass spectrometry/mass spectrometry) - Serum ferritin - Serum iron - Transferrin saturation (TSAT) - Total iron binding capacity (TIBC)
- **Iron Supplementation:** Oral and intravenous iron were permitted at the investigator's discretion to maintain adequate levels, with secondary analyses performed on subgroups not receiving iron supplementation.

Experimental-Computational Pipeline for Combination Screening

For researchers investigating **molidustat** interactions in vitro, the following high-throughput screening pipeline can be adapted.



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Protocol 3: High-Throughput Drug Combination Screening [3]

This protocol is designed for screening drug combinations in cancer cells but can be adapted for other cell-based interaction studies.

- **Plate Design:**
 - Use software like **FIMMcherry** to design dose-response matrix assays.
 - Source compounds and create a combination layout file.
 - Use an acoustic dispenser (e.g., Labcyte Echo 550) for precise, nanoliter-scale compound transfer to 384-well assay plates.
- **Cell Seeding and Incubation:**
 - Dissociate cells to achieve a single-cell suspension.
 - Titrate to find the optimal cell density for exponential growth (e.g., 500-2,000 cells/well for most lines in a 384-well plate).
 - Seed cells using an automated dispenser (e.g., Multidrop Combi) into pre-drugged assay plates.
 - Incubate cells for 72 hours at 37°C with 5% CO₂.
- **Viability and Cytotoxicity Readouts:**
 - **Viability:** Add CellTiter-Glo reagent to measure ATP content as a luminescence signal, proportional to the number of metabolically active cells.
 - **Cytotoxicity** (Optional): Include CellTox Green reagent during cell seeding. This fluorescent dye binds to DNA in dead cells with compromised membranes.
 - Use a multi-mode microplate reader (e.g., PHERAstar FS) for detection.
- **Data Analysis and Synergy Scoring:**
 - Use the **SynergyFinder** R package to analyze the dose-response matrix data.
 - Calculate synergy scores using multiple models (e.g., **ZIP, Bliss, Loewe, HSA**) to quantify the interaction.
 - The package provides response surface visualization and synergy landscapes to identify concentration-dependent interactions.

Troubleshooting & FAQs

Q1: What is the recommended time separation between administering molidustat and oral iron supplements? **A:** Based on the DDI study, a separation of **at least 4 hours** is recommended. Administering iron 4 hours before **molidustat** reduced the interaction to a clinically insignificant level (~10% reduction in exposure) [1].

Q2: Does the interaction differ between fasted and fed states? **A:** The reduction in **molidustat** exposure due to iron is significant in both states but may vary in magnitude. The effect was pronounced in both conditions [1].

Q3: How does molidustat itself influence iron metabolism? **A:** **Molidustat** improves iron availability for erythropoiesis. In patients not on dialysis, it reduces hepcidin, decreases ferritin, and increases TIBC, mobilizing iron from stores. The effect in hemodialysis patients differs, showing increases in TSAT and ferritin [2] [4]. This is mediated through HIF-2 α , which upregulates the iron exporter ferroportin and suppresses hepcidin [2] [5].

Q4: Are there any other critical drug interactions to consider with molidustat? **A:** Yes. Similar to iron, **antacids, phosphate-binding agents (e.g., lanthanum, sevelamer), and other supplements containing aluminum, calcium, zinc, or magnesium** should not be administered concomitantly. Staggered dosing is advised [6] [7]. Concomitant use with other **erythropoiesis-stimulating agents (ESAs)** has not been well-studied and should be approached with caution [6].

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